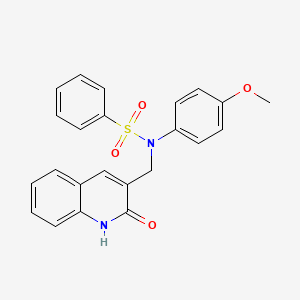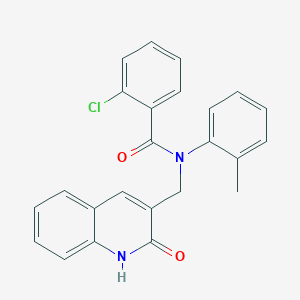
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as CQTOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQTOB belongs to the class of quinoline-based compounds and has been synthesized using various methods.
作用机制
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the growth of Plasmodium falciparum. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its broad-spectrum activity against various types of cancer cells, fungi, and bacteria. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have low toxicity in normal human cells. However, one of the limitations of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in more detail. Additionally, further studies could be conducted to evaluate the potential use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide as an antimalarial agent. Finally, more research could be conducted to evaluate the potential use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
合成方法
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction with o-toluidine. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of o-toluidine and triethylamine.
科学研究应用
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been studied for its potential use as an antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
属性
IUPAC Name |
2-chloro-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-8-2-7-13-22(16)27(24(29)19-10-4-5-11-20(19)25)15-18-14-17-9-3-6-12-21(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNFLYHLWAJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

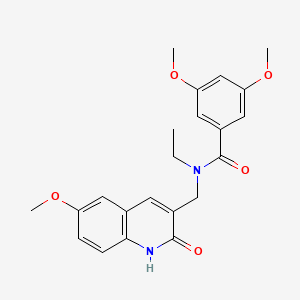
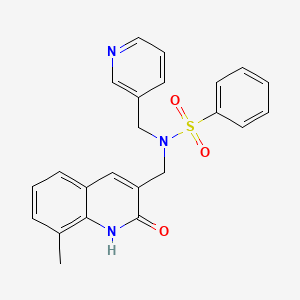
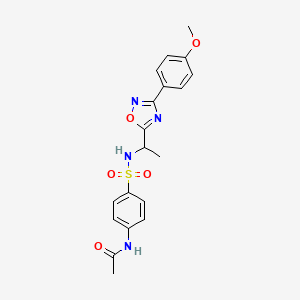
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)
![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)

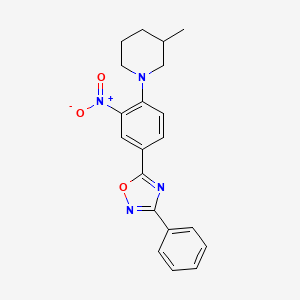
![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
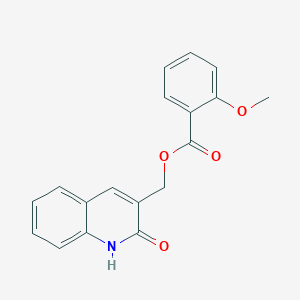
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)
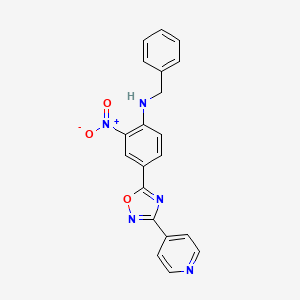
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
